REACTION_CXSMILES
|
[O:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[C:5](=[O:12])[CH2:4][CH2:3][CH2:2]1.[BH4-].[Na+]>CO>[OH:12][CH:5]1[C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[O:1][CH2:2][CH2:3][CH2:4]1 |f:1.2|
|
Name
|
|
Quantity
|
121.9 g
|
Type
|
reactant
|
Smiles
|
O1CCCC(C2=C1C=CC=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remains below 20° C
|
Type
|
STIRRING
|
Details
|
The mixture is subsequently stirred for 2 hours, most of the solvent
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
is distilled off in vacuo
|
Type
|
WASH
|
Details
|
The organic phase is washed with water, 1N potassium bisulfate solution, water and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off in vacuo
|
Type
|
CUSTOM
|
Details
|
The oil crystallizes after some time
|
Name
|
|
Type
|
|
Smiles
|
OC1CCCOC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |